Methyl beta-pyrrolidinoacrylate
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Overview
Description
3-Pyrrolidin-1-ylacrylic acid methyl ester is a chemical compound with the molecular formula C8H13NO2. It is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a pyrrolidine ring attached to an acrylic acid methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidin-1-ylacrylic acid methyl ester typically involves the reaction of pyrrolidine with methyl acrylate. This reaction can be catalyzed by bases such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of 3-Pyrrolidin-1-ylacrylic acid methyl ester may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidin-1-ylacrylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-Pyrrolidin-1-ylacrylic acid.
Reduction: 3-Pyrrolidin-1-ylpropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-Pyrrolidin-1-ylacrylic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and as a building block for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Pyrrolidin-1-ylacrylic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyrrolidine moiety, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Pyrrolidin-1-ylpropionic acid methyl ester
- 3-Pyrrolidin-1-ylbutyric acid methyl ester
- 3-Pyrrolidin-1-ylvaleric acid methyl ester
Comparison
Compared to its analogs, 3-Pyrrolidin-1-ylacrylic acid methyl ester is unique due to the presence of the acrylic acid moiety, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring specific chemical transformations that are not possible with its saturated counterparts.
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
methyl 3-pyrrolidin-1-ylprop-2-enoate |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)4-7-9-5-2-3-6-9/h4,7H,2-3,5-6H2,1H3 |
InChI Key |
NUKQGQGCRCXGMN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CN1CCCC1 |
Origin of Product |
United States |
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